molecular formula C17H25NO3 B2647479 4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide CAS No. 2034449-91-5

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Cat. No.: B2647479
CAS No.: 2034449-91-5
M. Wt: 291.391
InChI Key: QENYSXCQONKDKI-UHFFFAOYSA-N
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Description

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a benzamide derivative, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. Benzamides are characterized by the presence of a benzene ring attached to an amide group, and they often exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures involved (greater than 180°C) .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-(oxan-4-yl)benzamide: Another benzamide derivative with similar structural features but different functional groups.

    N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

Uniqueness

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-2-13-3-5-15(6-4-13)17(20)18-10-7-16(19)14-8-11-21-12-9-14/h3-6,14,16,19H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYSXCQONKDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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